molecular formula C16H27Cl2N3 B1388989 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride CAS No. 926904-42-9

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride

Cat. No.: B1388989
CAS No.: 926904-42-9
M. Wt: 332.3 g/mol
InChI Key: RYNVHPUYCHAVCB-UHFFFAOYSA-N
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Description

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, further connected to a piperazine ring. The dihydrochloride form indicates the presence of two hydrochloride ions, making the compound more soluble in water.

Preparation Methods

The synthesis of 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidine, which is then reacted with piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter activity.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

1-(1-Benzyl-piperidin-4-yl)-piperazine dihydrochloride can be compared to other similar compounds, such as:

    1-Benzyl-4-piperidone: This compound has a similar structure but lacks the piperazine ring, leading to different chemical properties and applications.

    1-Benzyl-4-piperidinol: This compound includes a hydroxyl group, which can significantly alter its reactivity and biological activity.

    1-Benzyl-4-piperidinecarboxylic acid: The presence of a carboxylic acid group in this compound makes it more acidic and affects its solubility and reactivity. The uniqueness of this compound lies in its dual-ring structure and the presence of the dihydrochloride form, which enhances its solubility and stability.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19;;/h1-5,16-17H,6-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNVHPUYCHAVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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